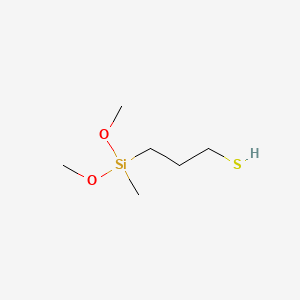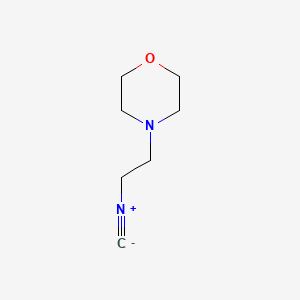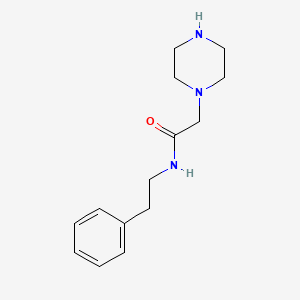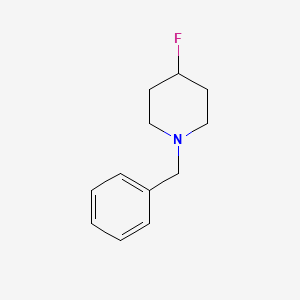
3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione
Descripción general
Descripción
3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound is characterized by its cyclobutene ring structure, which is substituted with an anilino group and an ethoxy group. It is primarily used in research and development settings and has various applications in chemistry and related fields .
Métodos De Preparación
The synthesis of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione typically involves the reaction of diethyl squarate with aniline under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful control of temperature and reaction time to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction while maintaining stringent quality control measures to ensure the purity and consistency of the compound .
Análisis De Reacciones Químicas
3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where the anilino or ethoxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the interactions of cyclobutene derivatives with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The anilino and ethoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The cyclobutene ring structure also contributes to its unique chemical properties and reactivity .
Comparación Con Compuestos Similares
Similar compounds to 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione include:
3-Anilino-4-methoxycyclobut-3-ene-1,2-dione: Differing by the presence of a methoxy group instead of an ethoxy group.
3-Anilino-4-propoxycyclobut-3-ene-1,2-dione: Differing by the presence of a propoxy group.
3-Anilino-4-butoxycyclobut-3-ene-1,2-dione:
Propiedades
IUPAC Name |
3-anilino-4-ethoxycyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12-9(10(14)11(12)15)13-8-6-4-3-5-7-8/h3-7,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHCIIWYNPNBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381771 | |
| Record name | 3-anilino-4-ethoxycyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42132-09-2 | |
| Record name | 3-anilino-4-ethoxycyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














